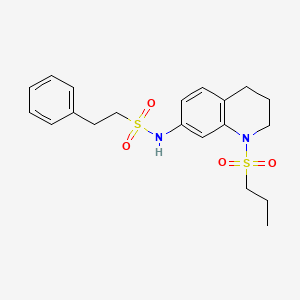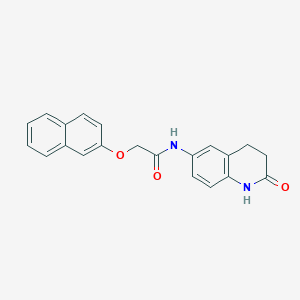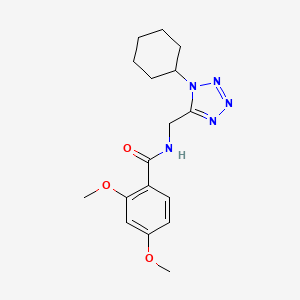![molecular formula C24H18N2O5 B2363648 3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899413-94-6](/img/structure/B2363648.png)
3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound characterized by its intricate molecular structure This compound belongs to the chromeno[2,3-d]pyrimidine class, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multiple steps, starting with the construction of the chromeno[2,3-d]pyrimidine core. One common approach is the condensation of appropriate precursors, such as furan derivatives, methoxy-substituted compounds, and p-tolyl groups, under controlled reaction conditions. The use of catalysts and specific solvents can enhance the efficiency and yield of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistency and scalability. The choice of reagents, reaction conditions, and purification methods are optimized to achieve high purity and yield, making the process economically viable for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan and methoxy groups can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to convert specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting properties, such as binding to specific receptors or enzymes. Its potential as a lead compound for drug discovery makes it valuable in the study of biological systems and the development of therapeutic agents.
Medicine
In medicine, the compound's potential applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets can lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exerts its effects involves its interaction with specific molecular targets. The furan and methoxy groups may play a role in binding to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan derivatives: : Compounds containing furan rings, such as furfural and furan-2-carboxylic acid.
Chromeno[2,3-d]pyrimidine derivatives: : Other compounds within the same class, differing in their substituents and functional groups.
Uniqueness
The uniqueness of 3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure sets it apart from other similar compounds, making it a valuable subject for scientific research and industrial use.
Propriétés
IUPAC Name |
3-(furan-2-ylmethyl)-8-methoxy-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-14-5-7-15(8-6-14)22-25-23-20(24(28)26(22)13-17-4-3-11-30-17)21(27)18-10-9-16(29-2)12-19(18)31-23/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCAPQPXQHQWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=C(O3)C=C(C=C4)OC)C(=O)N2CC5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2363567.png)
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclohexylacetamide](/img/structure/B2363571.png)

![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)

![N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2363579.png)


![2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2363584.png)


![6,7-dimethyl5-(3,4-dichlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2363588.png)
